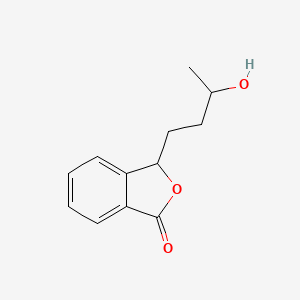

10-OH-NBP

説明

Contextualization as a Major Hydroxylated Metabolite of 3-n-Butylphthalide (NBP)

10-OH-NBP, also known as 10-hydroxy-NBP, is recognized as a major hydroxylated metabolite of 3-n-Butylphthalide (NBP). NBP, a compound originally isolated from celery seeds, is a lipid-soluble substance that readily crosses the blood-brain barrier (BBB). medchemexpress.comresearchgate.netnih.govmedchemexpress.com NBP undergoes extensive metabolism in the human body. nih.govwikipedia.orgnih.gov Key metabolic pathways involve hydroxylation on the alkyl side chain, specifically at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation. nih.gov Studies in humans have identified this compound as one of the major circulating metabolites of NBP, alongside 3-OH-NBP, 11-COOH-NBP, and 10-CO-NBP. nih.govwikipedia.orgnih.govmednexus.org The area under the curve (AUC) values for these major metabolites, including this compound, have been observed to be significantly higher than that of the parent compound, NBP. wikipedia.orgnih.gov

Significance of Metabolite Research in Neurological Studies

Research into metabolites is of considerable significance in neurological studies. Metabolites are small molecules that reflect ongoing biological processes in various biological samples, including biofluids and brain tissue. nih.govnih.gov They can exert local or systemic influences on cellular responses and offer insights into the mechanisms underlying disease processes and progression. nih.gov Metabolomic analysis, the systematic study of metabolites, provides a comprehensive view of changes that result from the interaction between the genome and the environment, effectively bridging the gap between genotype and phenotype. nih.gov This is particularly relevant in neurological disorders, where complex pathologies and limited effective treatments pose significant challenges. frontiersin.org Studying metabolites can help distinguish disease stages, understand the effects of drug action on the central nervous system (CNS), identify biomarkers for early diagnosis, monitor disease progression, and define potential new molecular targets for therapeutic intervention. nih.govnih.govfrontiersin.org Unlike inactive metabolites, active metabolites can produce notable biological effects, potentially interacting with receptors and sometimes exhibiting greater potency than the original drug. metabolon.com Understanding the formation and properties of both inactive and active metabolites is crucial in the development of therapeutic agents. metabolon.com

Rationale for Dedicated Academic Investigation of this compound

Dedicated academic investigation of this compound is warranted due to its prominence as a metabolite of NBP and its potential relevance in the context of NBP's observed neuroprotective effects. As a major circulating metabolite with an AUC significantly exceeding that of NBP, this compound represents a substantial chemical entity present in the body following NBP administration. wikipedia.orgnih.gov Research indicates that this compound can penetrate the blood-brain barrier, a critical factor for any compound intended to exert effects within the CNS. medchemexpress.comresearchgate.netimmunomart.commedchemexpress.com

Furthermore, studies have begun to explore the distribution of this compound within the body, particularly its presence in the brain. Following oral administration of NBP to rats, the brain exposure of this compound was found to be considerably higher compared to another major metabolite, 3-OH-NBP. nih.gov Specifically, the brain exposure of 3-OH-NBP was only a fraction of that of this compound. nih.gov While plasma exposure of 3-OH-NBP was higher than this compound, the brain concentrations showed an inverse relationship. nih.gov

Data on the distribution of this compound in rat plasma and brain highlight these differences:

| Metabolite | Maximum Concentration (Cmax) in Plasma (ng/mL) | Maximum Concentration (Cmax) in Brain (ng/g) |

| 3-OH-NBP | 1472 ± 358 researchgate.net | 47.9 ± 29.8 researchgate.net |

| This compound | Not specified in the same snippet researchgate.net | 213 ± 160 researchgate.net |

Note: Cmax for this compound in plasma was not explicitly provided alongside the 3-OH-NBP value in the available snippet, but the plasma exposure (AUC) of 3-OH-NBP was 4.64 times that of this compound, while brain exposure of 3-OH-NBP was only 11.8% of this compound. nih.gov

Differences in plasma and brain protein binding also contribute to the isomer-selective distribution of NBP metabolites across the BBB. nih.gov In rat plasma, a higher percentage of this compound was unbound compared to 3-OH-NBP, while in the rat brain, both metabolites showed relatively high free fractions, although 3-OH-NBP's free fraction was higher. nih.gov

| Metabolite | Plasma Protein Unbound (%) | Brain Free Fraction (%) |

| 3-OH-NBP | 22 ± 2.3 nih.gov | 100 ± 9.7 nih.gov |

| This compound | 60 ± 5.2 nih.gov | 49.9 ± 14.1 nih.gov |

These findings suggest that despite lower plasma exposure compared to 3-OH-NBP, this compound achieves higher concentrations in the brain. researchgate.netnih.gov This observation, coupled with its ability to cross the BBB, underscores the potential for this compound to contribute to the central effects attributed to NBP. Research indicates that this compound retained effects on SIRT3, a protein implicated in ischemic stroke, suggesting it may share some of the beneficial mechanisms of NBP. researchgate.net Furthermore, studies on microbial biotransformation of NBP have successfully yielded 10-hydroxyphthalide (this compound) as one of the main products, facilitating its availability for dedicated study. upwr.edu.plmdpi.com The distinct pharmacokinetic profile and observed presence and potential activity in the brain provide a strong rationale for further independent investigation into the specific neuropharmacological properties and contributions of this compound.

特性

IUPAC Name |

3-(3-hydroxybutyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPXPQRBGFXGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C2=CC=CC=C2C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162050-43-3 | |

| Record name | 1(3H)-Isobenzofuranone, 3-(3-hydroxybutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-ISOBENZOFURANONE, 3-(3-HYDROXYBUTYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZG40L5A88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetics and Biodistribution of 10-oh-nbp in Preclinical Models

Systemic Exposure and Clearance Profiles in Animal Models

Studies in rats have provided insights into the systemic exposure and clearance of 10-OH-NBP following administration of its parent compound, NBP.

Plasma Concentration-Time Dynamics

Following oral administration of NBP at a dose of 20 mg/kg to rats, the concentration of this compound in plasma was observed to reach its peak between 0.5 and 1.0 hours post-dose. researchgate.netnih.gov The maximum observed plasma concentration (Cmax) for this compound in these studies was reported as 242 ± 163 ng/mL. nih.gov

Area Under the Curve (AUC) Analysis in Plasma

The systemic exposure to this compound in rat plasma has been quantified using the area under the concentration-time curve (AUC). Following oral administration of 20 mg/kg NBP, the AUC from time zero to 24 hours (AUCtot,pl,0-24h) for this compound was determined to be 1250 ± 188 ng·mL−1·h. nih.gov Notably, the plasma AUC for this compound has been reported to be significantly higher than that of the parent compound NBP, with one study indicating it was 10.3 times greater. nih.govresearchgate.netresearchgate.net

Cerebral Distribution and Pharmacokinetic Parameters in Animal Models

The distribution of this compound into brain tissue is a critical aspect of its pharmacokinetic profile, given the neuroprotective potential associated with NBP and its metabolites.

Brain Tissue Concentration-Time Dynamics

In rat brain homogenate, the concentration-time profile of this compound mirrored that observed in plasma, with peak concentrations typically occurring between 0.5 and 1.0 hours after oral administration of 20 mg/kg NBP. researchgate.net The maximum concentration (Cmax) of this compound measured in rat brain homogenate was 213 ± 160 ng/g. researchgate.netnih.gov

Area Under the Curve (AUC) Analysis in Brain Tissue

The total exposure of brain tissue to this compound over a 24-hour period (AUCtot,br,0-24h) in rats following oral administration of 20 mg/kg NBP was found to be 1101 ± 351 ng·g−1·h. nih.gov

Here is a summary of key pharmacokinetic parameters for this compound in rat plasma and brain after oral administration of 20 mg/kg NBP:

| Parameter | Plasma (ng/mL or ng·mL⁻¹·h) | Brain Homogenate (ng/g or ng·g⁻¹·h) | Citation |

| Tmax (h) | 0.5 - 1.0 | 0.5 - 1.0 | researchgate.netnih.gov |

| Cmax | 242 ± 163 | 213 ± 160 | researchgate.netnih.gov |

| AUC0-24h | 1250 ± 188 | 1101 ± 351 | nih.gov |

Blood-Brain Barrier (BBB) Transversal Dynamics of this compound

Research indicates that this compound exhibits a greater capacity to cross the blood-brain barrier compared to its parent compound, NBP. researchgate.net The differential distribution of this compound across the BBB in rats is significantly influenced by differences in plasma and brain protein binding. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov

In rat plasma, approximately 60% ± 5.2% of this compound was found to be unbound to proteins. nih.govnih.govresearchgate.net In contrast, the free fraction of this compound in rat brain tissue was measured as 49.9% ± 14.1%. nih.govnih.govresearchgate.net

Several partition coefficients have been calculated to further characterize the BBB transversal dynamics of this compound:

The brain-to-plasma concentration ratio (Kp) for this compound was determined to be 0.881 ± 0.123. nih.gov

The ratio of unbound concentrations in brain and plasma (Kp,u) for this compound was 1.468 ± 0.205. nih.gov

The ratio of unbound concentrations in brain interstitial fluid and unbound in plasma (Kp,uu) for this compound was 0.722 ± 0.102. nih.gov A Kp,uu value below 1.0 suggests the potential involvement of efflux transport mechanisms at the BBB. nih.gov

Studies investigating the impact of P-gp and BCRP inhibitors on the Kp,uu of this compound showed an increase, although it was not statistically significant at most time points. nih.gov

Furthermore, in vitro studies using rat brain homogenate incubated with NBP demonstrated the formation of 3-OH-NBP but not this compound, suggesting that significant amounts of this compound are not generated within the rat brain itself. nih.govnih.govresearchgate.net

The following table summarizes key parameters related to the BBB transversal dynamics of this compound:

| Parameter | Value | Unit | Citation |

| Plasma Unbound Fraction | 60 ± 5.2 | % | nih.govnih.govresearchgate.net |

| Brain Free Fraction | 49.9 ± 14.1 | % | nih.govnih.govresearchgate.net |

| Kp | 0.881 ± 0.123 | - | nih.gov |

| Kp,u | 1.468 ± 0.205 | - | nih.gov |

| Kp,uu | 0.722 ± 0.102 | - | nih.gov |

Isomer-Selective Distribution Across the BBB (vs. 3-OH-NBP)

Studies in rats have revealed an isomer-selective distribution of hydroxylated NBP metabolites across the blood-brain barrier, with significant differences observed between this compound and its isomer, 3-OH-NBP. Following oral administration of NBP to rats, the plasma exposure (AUC) of 3-OH-NBP was found to be 4.64 times greater than that of this compound. wikipedia.orgwikipedia.org However, the brain exposure (AUC) presented a contrasting picture, with the AUC of 3-OH-NBP in the brain being only 11.8% of that of this compound. wikipedia.orgwikipedia.org This indicates that despite lower systemic exposure, this compound achieves substantially higher brain concentrations relative to 3-OH-NBP. The maximum concentration (Cmax) of this compound in rat brain was also notably higher (213 ± 160 ng/g) compared to 3-OH-NBP (47.9 ± 29.8 ng/g). wikipedia.orghuggingface.co This isomer-selective distribution is primarily attributed to differences in plasma and brain protein binding and the efflux transport of 3-OH-NBP. wikipedia.orgwikipedia.orgnih.gov

| Metabolite | Plasma AUC (ng·mL⁻¹·h) | Brain AUC (ng·g⁻¹·h) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain/Plasma AUC Ratio |

| This compound | 1250 ± 188 | 1101 ± 351 | 242 ± 163 | 213 ± 160 | 0.88 |

| 3-OH-NBP | 5797 ± 1010 | 130 ± 44 | 1472 ± 358 | 47.9 ± 29.8 | 0.022 |

Role of Plasma Protein Binding in BBB Penetration

Plasma protein binding plays a significant role in the free fraction of a compound available to cross the BBB. Studies in rat plasma showed that 60% ± 5.2% of this compound was unbound to proteins. wikipedia.orgwikipedia.org In contrast, only 22% ± 2.3% of 3-OH-NBP was unbound in rat plasma. wikipedia.orgwikipedia.org This higher unbound fraction of this compound in plasma contributes to its increased availability for brain penetration compared to 3-OH-NBP. wikipedia.orgwikipedia.orgnih.gov

| Metabolite | Fraction Unbound in Rat Plasma (%) |

| This compound | 60 ± 5.2 |

| 3-OH-NBP | 22 ± 2.3 |

Role of Brain Tissue Binding in BBB Penetration

Binding to brain tissue components also influences the concentration of unbound drug at the target site within the brain. In rat brain homogenate, the free fraction of this compound was found to be 49.9% ± 14.1% (recalculated from diluted homogenate data). wikipedia.orgwikipedia.org For 3-OH-NBP, the free fraction in rat brain homogenate was reported as 100% ± 9.7%. wikipedia.orgwikipedia.org The difference in brain tissue binding further contributes to the distinct distribution profiles of the two isomers. wikipedia.orgwikipedia.orgnih.gov

| Metabolite | Fraction Unbound in Rat Brain (%) |

| This compound | 49.9 ± 14.1 |

| 3-OH-NBP | 100 ± 9.7 |

Investigation of Efflux Transporters in BBB Dynamics (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

The involvement of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the BBB transport of this compound and 3-OH-NBP has been investigated. wikipedia.orgwikipedia.orghuggingface.conih.govwikipedia.org These transporters can actively pump compounds out of the brain endothelial cells, limiting brain penetration. uni-freiburg.decsic.esrna-society.org Studies involving pre-treatment with the P-gp inhibitor tariquidar and the BCRP inhibitor pantoprazole showed that the unbound partition coefficient (Kp,uu) of 3-OH-NBP was significantly increased. wikipedia.orgwikipedia.orguni-freiburg.de However, the increase in Kp,uu for this compound was slight and not statistically significant under the same conditions. wikipedia.orgwikipedia.orguni-freiburg.de This suggests that while efflux transporters play a notable role in limiting the brain distribution of 3-OH-NBP, their impact on this compound is less pronounced. wikipedia.orgwikipedia.org

Unbound Partition Coefficient (Kp,uu) Analysis

The unbound partition coefficient (Kp,uu) is a key parameter reflecting the ratio of unbound drug concentration in the brain to that in plasma at steady-state, providing a better measure of the extent of brain penetration than total concentration ratios. medchemexpress.cn The Kp,uu values for 3-OH-NBP were reported as 0.101 ± 0.017, while for this compound, the values were 0.722 ± 0.102. wikipedia.orgwikipedia.org The Kp,uu ratio of this compound to 3-OH-NBP was calculated to be 7.2, after accounting for both plasma and brain protein binding. wikipedia.orgwikipedia.org This significantly higher Kp,uu value for this compound indicates a much greater extent of distribution into the brain's unbound compartment compared to 3-OH-NBP. wikipedia.orgwikipedia.org

| Metabolite | Kp,uu |

| This compound | 0.722 ± 0.102 |

| 3-OH-NBP | 0.101 ± 0.017 |

Comparative Pharmacokinetics of this compound and its Parent Compound (NBP) in Preclinical Settings

This compound is a major circulating metabolite of NBP. wikipedia.org Comparative pharmacokinetic studies have shown that this compound exhibits better blood-brain barrier crossing capability than the parent compound, NBP, in rats. huggingface.co While the plasma exposure of this compound after NBP administration is lower than that of 3-OH-NBP, its brain exposure is significantly higher than both NBP and 3-OH-NBP. wikipedia.orgwikipedia.orghuggingface.co This suggests that this compound is a key contributor to the central nervous system effects observed after NBP administration due to its favorable brain penetration.

Tissue-Specific Distribution Beyond the Central Nervous System in Preclinical Models

Metabolic Pathways and Biotransformation of 10-oh-nbp and Its Precursors

Formation of 10-OH-NBP from 3-n-Butylphthalide (NBP)

The formation of this compound from NBP primarily occurs through hydroxylation on the alkyl side chain. This process is mediated by enzymatic systems, predominantly cytochrome P450 (CYP) isoforms.

Hydroxylation Mechanisms on the Alkyl Side Chain

Hydroxylation on the alkyl side chain of NBP is a key metabolic transformation. This reaction involves the addition of a hydroxyl group to the butyl chain. Studies have identified hydroxylation occurring at various positions on the alkyl chain, specifically at the 3-, ω-1-, and ω-carbons. researchgate.netnih.gov The formation of this compound corresponds to hydroxylation at the ω-1 carbon position.

Enzymatic Systems Involved in this compound Formation (e.g., Cytochrome P450 Isoforms: CYP3A4, CYP2E1, CYP1A2)

Multiple cytochrome P450 (CYP) isoforms are involved in the hydroxylation of NBP, leading to the formation of various hydroxylated metabolites, including this compound. In vitro phenotyping studies using recombinant human CYP enzymes have demonstrated the involvement of several isoforms in NBP hydroxylation. researchgate.netnih.gov Specifically, CYP3A4, CYP2E1, and CYP1A2 have been identified as key enzymes in the formation of hydroxylated NBP metabolites, including this compound. researchgate.netnih.gov

Data from in vitro studies with recombinant human P450 enzymes illustrate the relative contributions of different isoforms to the formation of hydroxylated NBP metabolites. CYP2E1 was found to be the primary enzyme responsible for this compound (M3-2) generation, with CYP2B6 and CYP2C19 also contributing. researchgate.net

The table below summarizes the involvement of key CYP isoforms in the formation of several hydroxylated NBP metabolites:

| Metabolite | Involved CYP Isoforms (Primary contributors first) |

| 3-hydroxy-NBP (M3-1) | CYP3A4, CYP2E1, CYP3A5 |

| 10-hydroxy-NBP (M3-2) | CYP2E1, CYP2B6, CYP2C19 |

| 11-hydroxy-NBP | CYP1A2, CYP2B6, CYP2E1 |

Based on in vitro phenotyping studies with recombinant human P450 enzymes. researchgate.net

Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase in Subsequent Metabolism

Following hydroxylation, the hydroxylated metabolites of NBP, including this compound, can undergo further metabolic transformations. Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes play a role in the subsequent metabolism of certain hydroxylated NBP metabolites. researchgate.netnih.gov For instance, 11-hydroxy-NBP can be converted to NBP-11-oic acid (M5-2), a major urinary metabolite, through the action of ADH and ALDH. researchgate.netnih.gov While this compound itself is a major circulating metabolite, its further metabolism by ADH and ALDH to downstream products like 10-keto-NBP (M2) has also been observed in human subcellular fractions experiments. researchgate.netnih.gov

In Vitro Metabolic Profiling in Biological Matrices

In vitro metabolic profiling using various biological matrices provides valuable insights into the biotransformation of NBP and the formation of its metabolites like this compound.

Brain Homogenate Metabolism Studies of NBP (Absence of this compound Formation in Brain)

Studies investigating the metabolism of NBP in brain tissue have yielded important findings regarding the formation of this compound in this specific matrix. In vitro incubation of rat brain homogenate with NBP has shown the formation of 3-hydroxy-NBP but notably, the absence of this compound formation in the brain itself. nih.gov This suggests that while this compound is a significant circulating metabolite and can cross the blood-brain barrier, it is not primarily generated within the brain tissue through the metabolism of NBP. nih.govnih.gov

Hepatic Metabolism Studies (e.g., Human Hepatocyte Incubation Platforms)

The liver is a major organ for drug metabolism, and studies using hepatic matrices like human liver microsomes (HLMs) and hepatocytes have been crucial in understanding NBP biotransformation. psu.edunih.gov Incubation of NBP with HLMs supplemented with NADPH has shown the formation of hydroxylated metabolites. psu.edu Human hepatocyte incubation platforms have also been utilized to evaluate the metabolism of NBP and its major metabolites, including this compound. nih.gov These studies help to identify the enzymes and pathways involved in hepatic metabolism and to assess the potential for metabolite formation and subsequent reactions within the liver. For example, studies in primary human or rat hepatocytes have been used to evaluate the toxicity and metabolism of NBP and its metabolites, including this compound. nih.gov

Metabolite Identification and Elucidation of Secondary Metabolic Fates.

NBP is subject to extensive metabolism in humans following oral administration, resulting in the identification of up to 23 metabolites in plasma and urine. wikipedia.orgfishersci.sewikipedia.org A principal metabolic pathway involves hydroxylation on the alkyl side chain, occurring at various positions, including the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation. wikipedia.orgfishersci.sewikipedia.org

Among the identified metabolites, 10-hydroxy-NBP (this compound), also referred to as M3-2, stands out as one of the major circulating metabolites in humans. wikipedia.orgfishersci.sewikipedia.orglabsolu.cauni.lu Other prominent circulating metabolites include 10-Keto-NBP (M2), 3-hydroxy-NBP (M3-1), and NBP-11-oic acid (M5-2). wikipedia.orgfishersci.sewikipedia.orglabsolu.cauni.lu Studies have shown that the exposure levels (measured by AUC values) of these major metabolites in circulation are significantly higher than that of the parent compound, NBP. Specifically, the AUC values for 10-Keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and M5-2 were reported to be approximately 1.6-, 2.9-, 10.3-, and 4.1-fold higher than that of NBP, respectively. wikipedia.orgfishersci.sewikipedia.org

The formation of this compound is primarily mediated by cytochrome P450 (P450) enzymes. In vitro phenotyping studies have demonstrated the involvement of multiple P450 isoforms, notably CYP3A4, CYP2E1, and CYP1A2, in the generation of this compound, as well as 3-hydroxy-NBP and 11-hydroxy-NBP. wikipedia.orgfishersci.sewikipedia.org

Beyond its initial formation, this compound can undergo secondary metabolic transformations. Experiments utilizing human subcellular fractions with this compound as the substrate have revealed that P450 enzymes, along with alcohol dehydrogenase and aldehyde dehydrogenase, catalyze the production of 10-Keto-NBP (M2) and NBP-11-oic acid (M5-2). wikipedia.orgfishersci.sewikipedia.org The formation of M5-2 from this compound was observed to be considerably faster than the formation of M2. wikipedia.orgfishersci.sewikipedia.org Further metabolism of M5-2, such as β-oxidation, can lead to the formation of phthalide-3-acetic acid, as observed in rat liver homogenate. wikipedia.orgfishersci.sewikipedia.org Glucuronide conjugation of mono-hydroxylated products, likely including this compound, also represents a significant metabolic fate, with these conjugates being recovered in urine. wikipedia.orgfishersci.sewikipedia.org

Research in rats has indicated that this compound possesses a greater capacity to cross the blood-brain barrier compared to the parent compound, NBP. sigmaaldrich.comamericanelements.comscitoys.comnih.govmedchemexpress.com

The following table summarizes the major circulating metabolites of NBP and their relative exposure in humans:

| Metabolite | Designation (if applicable) | Relative AUC (vs. NBP) |

| 10-hydroxy-NBP | M3-2 | 10.3-fold higher |

| NBP-11-oic acid | M5-2 | 4.1-fold higher |

| 3-hydroxy-NBP | M3-1 | 2.9-fold higher |

| 10-Keto-NBP | M2 | 1.6-fold higher |

Microbial Biotransformation for Research Compound Generation (e.g., using Cunninghamella blakesleana).

Microbial biotransformation serves as a valuable technique for the production of drug metabolites, including this compound, in quantities suitable for research purposes. This approach offers advantages such as the potential for high yields and cost-effectiveness compared to purely synthetic methods. nih.gov Fungi-mediated biotransformations are particularly useful as they can exhibit high regio- and stereoselectivity and their metabolic capabilities can sometimes mimic those observed in mammalian systems. nih.gov

Cunninghamella blakesleana has been specifically utilized for the microbial biotransformation of NBP to generate reference standards for its major metabolites, including this compound (M3-2), 10-Keto-NBP (M2), 3-hydroxy-NBP (M3-1), and NBP-11-oic acid (M5-2). wikipedia.orgfishersci.sewikipedia.org The Cunninghamella blakesleana strain ATCC9244 has been reported in this context. wikipedia.orgfishersci.se

The biotransformation of NBP using Cunninghamella blakesleana has been shown to yield hydroxylated compounds, including hydroxy-3-butylphthalide, which aligns with the structure of this compound given that NBP is 3-n-butylphthalide. nih.gov The use of Cunninghamella blakesleeana for microbial transformations is also documented for other classes of compounds, such as steroids. nih.gov

Neuropharmacological Research of 10-oh-nbp and Its Parent Compound Nbp at the Mechanistic Level

Modulation of Cellular and Molecular Pathways

The neuroprotective effects of NBP are closely associated with its ability to modulate key cellular and molecular pathways involved in the inflammatory and oxidative stress responses in the central nervous system. nih.govnih.govfrontiersin.orgfrontiersin.org

Anti-Inflammatory Mechanisms

NBP has been shown to exert potent anti-inflammatory effects in various experimental models of neurological disorders. nih.govkarger.comfrontiersin.orgnih.gov These effects are mediated through the regulation of pro-inflammatory mediators and signaling pathways.

Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6)

Studies have demonstrated that NBP treatment can significantly attenuate the upregulation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in response to inflammatory stimuli. In LPS-stimulated BV-2 microglial cells, NBP significantly reduced the mRNA and protein expression of IL-1β and IL-6. frontiersin.org Similar findings were observed in rat models of cerebral ischemia-reperfusion injury and spinal cord injury, where NBP inhibited the expression of IL-6 and IL-1β. nih.gov In a mouse model of cerebral ischemia, NBP treatment significantly reduced the gene expression of IL-6 and IL-1β in brain tissues. aginganddisease.org Furthermore, NBP suppressed the production of TNF-α, IL-1β, and IL-6 in cultured astrocytes activated by amyloid-β. karger.com

Data illustrating the effect of NBP on pro-inflammatory cytokine levels:

| Study Model | Stimulus | Cytokine | Effect of NBP Treatment | Source |

| LPS-stimulated BV-2 cells | LPS | IL-1β | Significantly attenuated | frontiersin.org |

| LPS-stimulated BV-2 cells | LPS | IL-6 | Significantly attenuated | frontiersin.org |

| Cerebral ischemia-reperfusion rat | Ischemia/Reperfusion | IL-6 | Inhibited expression | nih.gov |

| Cerebral ischemia-reperfusion rat | Ischemia/Reperfusion | IL-1β | Inhibited expression | nih.gov |

| Spinal cord injury rat | Injury | IL-6 | Inhibited expression | nih.gov |

| Spinal cord injury rat | Injury | IL-1β | Inhibited expression | nih.gov |

| MCAO mice | Ischemia | IL-6 | Significantly reduced | aginganddisease.org |

| MCAO mice | Ischemia | IL-1β | Significantly reduced | aginganddisease.org |

| Amyloid-β treated astrocytes | Amyloid-β | TNF-α | Suppressed production | karger.com |

| Amyloid-β treated astrocytes | Amyloid-β | IL-6 | Suppressed production | karger.com |

Modulation of NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of NBP is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govkarger.com NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. pnas.org NBP has been shown to inhibit the activation of NF-κB in various models. In LPS-stimulated BV-2 cells, NBP treatment inhibited the inactivation of the NF-κB pathway. frontiersin.org NBP reduced NF-κB protein levels to alleviate inflammation in diverse animal models. nih.gov It has been reported that NBP modulates NF-κB pathways. nih.gov NBP significantly suppressed amyloid-β-induced IκBα degradation and NF-κB nuclear translocation in cultured astrocytes. karger.com This inhibition of NF-κB signaling contributes to the reduced expression of pro-inflammatory molecules. karger.com NBP inhibited the TLR4/NF-κB signaling pathway in cerebral ischemia-reperfusion injury. nih.gov NBP treatment also reduced NF-κB activation following traumatic brain injury and in spontaneously hypertensive rats. spandidos-publications.com Furthermore, NBP inhibited the STAT3/NF-κB pathway in a rat model of chronic cerebral hypoperfusion. frontiersin.org

Inhibition of Inflammasome Activation (e.g., NLRP3)

NBP has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines like IL-1β. novusbio.comnih.gov Studies have demonstrated that NBP treatment significantly reduced the protein levels of NLRP3, ASC, cleaved Caspase-1, and mature IL-1β in models of Parkinson's disease. frontiersin.org NBP inhibited inflammasome activation in the Alzheimer's disease brain and reduced the levels of NLRP3, IL-1β, and Caspase-1 in the ischemic brain area in a stroke model. aging-us.com This suggests that NBP can inhibit the inflammatory response induced by NLRP3. aging-us.com NBP may reduce neuronal damage by inhibiting NLRP3 inflammasomes. frontiersin.org

Impact on Neurovascular Inflammation and Endothelial Cell Activation

Neurovascular inflammation and endothelial cell activation are significant contributors to the pathogenesis of neurological disorders, particularly ischemic stroke. aginganddisease.orgnih.gov Research indicates that NBP can ameliorate neurovascular inflammation and ischemic brain injury. aginganddisease.orgaging-us.com NBP has been shown to directly target cerebral vascular endothelial cells to inhibit the activation of vascular inflammation. aginganddisease.orgnih.gov This involves the downregulation of adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) and protease-activated receptor 1 (PAR-1) in cerebrovascular endothelial cells after cerebral ischemia and reperfusion. aginganddisease.orgnih.govnih.gov This effect is associated with reduced brain infiltration of myeloid cells and improved cerebral blood flow. aginganddisease.orgnih.govnih.gov NBP treatment significantly inhibited PAR-1 upregulation and preserved ZO-1 expression in endothelial cells after hypoxic glucose deprivation in vitro, suggesting that NBP can inhibit intravascular inflammation through the modulation of endothelial cell activation. aginganddisease.orgnih.govresearchgate.net NBP also improved blood-brain barrier integrity, which is often compromised during neuroinflammation. frontiersin.org

Anti-Oxidative Stress Mechanisms

Oxidative stress is another critical factor in the progression of neurodegenerative diseases and brain injury. frontiersin.org NBP has demonstrated significant anti-oxidative stress effects. nih.govnih.govkarger.comfrontiersin.org NBP pretreatment has been shown to suppress reactive oxygen species (ROS) generation. frontiersin.org NBP can reduce oxidative damage and neuronal apoptosis. nih.gov NBP treatment has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while lowering levels of malondialdehyde (MDA) and ROS. frontiersin.orgnih.gov NBP inhibited oxidative stress through activation of the Nrf2-related factor 2-antioxidant response element signaling pathway. spandidos-publications.com NBP enhances Nrf2-targeted signals, as evidenced by increased transcription of antioxidant enzymes and decreased malondialdehyde (MDA) production. researchgate.net NBP protected against oxidative stress induced by oxygen and glucose deprivation in vitro by increasing SOD activity and lowering MDA and ROS levels. nih.gov It also increased the expression of Nrf2 and HO-1. nih.gov The Keap1/Nrf2 pathway is associated with the alleviation of poststroke cognitive impairment by NBP. frontiersin.org

Enhancement of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase)

Studies on NBP and related compounds have demonstrated their ability to enhance the activity of crucial antioxidant enzymes. NBP has been reported to increase the activity of superoxide dismutase (SOD) and catalase (CAT) in various experimental models. For instance, in a rat model of cerebral ischemia/reperfusion injury, NBP treatment led to increased SOD activity in brain tissue. Similarly, in an experimental autoimmune myositis model, high-dose NBP treatment significantly increased SOD and CAT activities in muscle mitochondria. These findings suggest that NBP contributes to the cellular defense against oxidative stress by upregulating the activity of these key enzymes. A hybrid molecule (compound 10b) derived from edaravone and a ring-opening derivative of NBP also significantly increased the activity of GSH and SOD in rats after focal cerebral ischemia.

Reduction of Oxidative Damage Markers (e.g., Malondialdehyde, Reactive Oxygen Species)

Both NBP and related compounds have shown efficacy in reducing markers of oxidative damage. Malondialdehyde (MDA) and reactive oxygen species (ROS) are commonly used indicators of oxidative stress. NBP has been observed to significantly decrease the levels of MDA and ROS in models of cerebral ischemia/reperfusion injury. For example, in rats subjected to cerebral ischemia/reperfusion, NBP treatment significantly reduced ROS and MDA levels in the brain. The hybrid compound 10b, a derivative of edaravone and a ring-opening NBP structure, also demonstrated a significant reduction in MDA levels and intracellular ROS production. Edaravone, a free radical scavenger often studied alongside NBP, is known to inhibit lipid peroxidation and reduce oxidative damage.

Table 1: Effects on Oxidative Stress Markers

| Compound (or related) | Model | Marker Reduced | Observation | Source |

| NBP | Cerebral Ischemia/Reperfusion (Rat) | ROS, MDA | Significantly decreased levels in brain tissue. | |

| NBP | Experimental Autoimmune Myositis | MDA | Decreased levels. | |

| Compound 10b | Focal Cerebral Ischemia (Rat) | MDA, Intracellular ROS | Significantly reduced levels and production. | |

| Edaravone | Cerebral Ischemia | Lipid peroxidation | Inhibited. |

Activation of Nrf2-Targeted Signaling Pathways

A key mechanism by which NBP and related compounds exert antioxidant effects is through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Studies have shown that NBP can upregulate Nrf2 expression and promote its translocation to the nucleus, leading to the activation of downstream targets like HO-1 (heme oxygenase-1). For instance, NBP treatment significantly upregulated Nrf2 levels in ischemic stroke models. The hybrid compound 10b was also found to significantly upregulate the protein levels of Nrf2 and HO-1. Edaravone has also been shown to activate the Nrf2/HO-1 pathway. This activation of the Nrf2 pathway is considered a major defense mechanism against oxidative stress.

Protection of Mitochondrial Function

Mitochondrial dysfunction is a critical factor in neuronal injury. Research indicates that NBP and related compounds can protect mitochondrial function. NBP has been shown to improve mitochondrial function in various models, including those of cerebral ischemia. This includes effects such as improving mitochondrial membrane potential, increasing ATP production, and reducing the release of reactive oxygen species from mitochondria. One study identified cytochrome C oxidase 7c (Cox7c) as a key interacting target of NBP, through which NBP inhibits mitochondrial apoptosis and ROS release and increases ATP production. Edaravone has also been shown to inhibit the loss of mitochondrial membrane potential and mitigate mitochondrial dysfunction caused by oxidative stress.

Table 2: Effects on Mitochondrial Function

| Compound (or related) | Model | Effect on Mitochondria | Source |

| NBP | Cerebral Ischemia/Reperfusion | Improves function, increases ATP production, reduces ROS release. | |

| NBP | Diabetic Rats (Heart Ischemia/Reperfusion) | Improves function, upregulates mitochondrial biogenesis proteins. | |

| NBP | Microglia (Rotenone-induced) | Decreased mitochondrial ROS levels. | |

| Edaravone | Ischemia-Reperfusion Kidney Injury (Mouse) | Preserves mitochondrial membrane potential, decreases apoptotic protein expression. | |

| Edaravone | Ambient Particulate Matter-induced Pneumonitis (Mouse) | Reverses mitochondrial dysfunction caused by oxidative stress. |

Regulation of Apoptosis and Autophagy

Neuroprotection by NBP and related compounds also involves the regulation of programmed cell death processes, namely apoptosis and autophagy.

Inhibition of Neuronal Apoptosis (e.g., Caspase-3, Caspase-9, Bcl-2)

NBP and its related structures have demonstrated significant inhibitory effects on neuronal apoptosis. This is often evidenced by the modulation of key apoptotic proteins such as Bax, Bcl-2, caspase-3, and caspase-9. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. Caspase-3 and caspase-9 are effector and initiator caspases, respectively, involved in the apoptotic cascade. Studies have shown that NBP can decrease the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while increasing the expression of the anti-apoptotic protein Bcl-2. For example, in a mouse model of ischemic stroke, NBP combined with edaravone significantly decreased cleaved caspase-3 and Bax expression and increased Bcl-2 expression. The hybrid compound 10b also significantly upregulated Bcl-2 and decreased Bax, caspase-3, and caspase-9 expression. Edaravone itself has been reported to increase Bcl-2 expression and decrease caspase-3 activity.

Table 3: Effects on Apoptotic Proteins

| Compound (or related) | Model | Bax | Bcl-2 | Caspase-3 | Caspase-9 | Source |

| NBP + Edaravone | Ischemic Stroke (Mouse) | ↓ | ↑ | ↓ | Not specified | |

| Compound 10b | Focal Cerebral Ischemia (Rat) | ↓ | ↑ | ↓ | ↓ | |

| NBP | Various Neurodegenerative Models | ↓ | ↑ | ↓ | Not specified | |

| Edaravone | Cultured Neurons | Not specified | ↑ | ↓ | Not specified | |

| Edaravone | Ischemia-Reperfusion Kidney Injury | ↓ | Not specified | ↓ | Not specified |

Note: ↓ indicates decreased expression/activity, ↑ indicates increased expression.

Modulation of PI3K/AKT Pathway in Apoptosis Regulation

The PI3K/AKT signaling pathway is known to play a crucial role in cell survival and the regulation of apoptosis. Some studies suggest that NBP may modulate this pathway to exert its anti-apoptotic effects. NBP has been reported to activate the PI3K/Akt pathway, which can inhibit neuronal apoptosis. Edaravone has also been indicated to activate the PI3K/Akt/mTOR signaling pathway to modulate neuronal apoptosis and autophagy. This modulation of the PI3K/AKT pathway represents another potential mechanism by which these compounds contribute to neuroprotection by preventing programmed cell death.

Table 4: Modulation of PI3K/AKT Pathway

| Compound (or related) | Model | Effect on PI3K/AKT Pathway | Outcome | Source |

| NBP | Neural Stem Cells (H2O2-induced injury) | Activation | Protection against injury | |

| NBP | Repeated Cerebral Ischemia Reperfusion (Mouse) | Activates Akt/mTOR signaling | Inhibits neuronal apoptosis and autophagy | |

| Edaravone | Neurovascular Dementia (Rat) | Activates PI3K/Akt/mTOR | Modulates apoptosis/autophagy |

Activation of Akt/mTOR Signaling

The Akt/mTOR signaling pathway is a crucial regulator of various cellular functions, including cell survival, growth, and proliferation. genetex.commdpi.com Dysregulation of this pathway is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury. mdpi.com Research indicates that NBP can activate the Akt/mTOR signaling pathway, contributing to its neuroprotective effects. spandidos-publications.comnih.govmednexus.org

Studies have shown that NBP treatment can lead to increased phosphorylation of Akt and mTOR, suggesting activation of this pathway. nih.govresearchgate.net This activation has been associated with the inhibition of neuronal apoptosis and autophagy in models of cerebral ischemia-reperfusion injury. spandidos-publications.comnih.gov The PI3K/Akt pathway is considered a cell survival pathway, and its activation by NBP may play a role in protecting against cell death under oxidative stress and reducing reactive oxygen species production. mednexus.org

Data from studies investigating NBP's effects on Akt/mTOR signaling often involve Western blot analysis to measure the phosphorylation levels of Akt and mTOR. Increased ratios of phosphorylated Akt to total Akt and phosphorylated mTOR to total mTOR are indicative of pathway activation.

Regulation of Autophagy Markers (e.g., p62, LC3)

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates. thermofisher.complos.org While essential for cellular homeostasis, dysregulation of autophagy can contribute to disease pathogenesis. thermofisher.com LC3 (Microtubule-associated protein 1 light chain 3) and p62 (also known as SQSTM1) are commonly used markers to monitor autophagic activity. thermofisher.comnovusbio.com LC3-I is converted to LC3-II, which is then recruited to autophagosomal membranes, making the LC3-II/LC3-I ratio an indicator of autophagosome formation. novusbio.comaacrjournals.org p62 is a protein that binds to ubiquitinated cargo destined for degradation by autophagy and is itself degraded during the process. thermofisher.complos.org Therefore, changes in p62 levels can reflect alterations in autophagic flux. thermofisher.complos.org

Research suggests that NBP can influence autophagy. One study reported that NBP activates Akt/mTOR signaling to inhibit neuronal apoptosis and autophagy in mice with repeated cerebral ischemia reperfusion injury. spandidos-publications.com Another study found that NBP treatment increased p62 protein levels while decreasing LC3 and Beclin1 levels in a model of multiterritory perforator flap survival, suggesting that NBP may inhibit autophagy in this context. nih.govresearchgate.net This indicates a complex role for NBP in autophagy regulation, potentially varying depending on the specific cellular context and pathological condition.

Data on autophagy markers often involves Western blot analysis to quantify the protein levels of LC3-I, LC3-II, and p62. Immunofluorescence staining can also be used to visualize LC3 puncta, which represent autophagosomes. nih.govresearchgate.netresearchgate.net

Promotion of Angiogenesis and Collateraliogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, and collateraliogenesis, the growth and remodeling of pre-existing collateral vessels, are critical processes for restoring blood flow to ischemic tissues. aginganddisease.org NBP has been shown to promote both angiogenesis and collateraliogenesis, contributing to improved outcomes in models of ischemic stroke. aginganddisease.orgresearchgate.netnih.gov

Upregulation of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that plays a crucial role in stimulating angiogenesis and vascular permeability. nih.govnih.gov Studies consistently show that NBP treatment leads to the upregulation of VEGF expression in various models of ischemic injury. aginganddisease.orgnih.goveuropeanreview.orgbjbms.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org This increase in VEGF is considered a significant mechanism by which NBP promotes the formation of new blood vessels and improves blood supply to affected areas. nih.goveuropeanreview.orgbjbms.org

Data on VEGF modulation by NBP often includes measurements of VEGF protein and mRNA levels using techniques such as Western blot, immunohistochemistry, and reverse transcription-polymerase chain reaction. bjbms.orgfrontiersin.orgfrontiersin.org

Modulation of Angiopoietin-1 (Ang-1)

Angiopoietin-1 (Ang-1) is another important growth factor involved in vascular development and stabilization. novusbio.combt-laboratory.comnih.gov Ang-1 binds to the Tie-2 receptor and promotes vessel maturation, stability, and quiescence. novusbio.combt-laboratory.comnih.gov Research indicates that NBP treatment can also increase the expression of Ang-1. aginganddisease.orgresearchgate.net This modulation of Ang-1 by NBP further supports its role in promoting functional vascular recovery and the establishment of collateral circulation. aginganddisease.orgresearchgate.net

Studies evaluating Ang-1 modulation by NBP typically utilize Western blot analysis to assess Ang-1 protein levels in ischemic tissues. aginganddisease.org

Influence on Nitric Oxide Production and eNOS Expression

Nitric Oxide (NO) is a molecule that plays a vital role in regulating vascular tone, blood flow, and angiogenesis. mdpi.comwikipedia.org Endothelial Nitric Oxide Synthase (eNOS) is the primary enzyme responsible for producing NO in the vascular endothelium, and eNOS-derived NO is considered beneficial in the context of stroke. wikipedia.orgnih.govwikipedia.org NBP has been shown to influence nitric oxide production and eNOS expression. aginganddisease.orgresearchgate.net

Studies suggest that NBP can increase vascular NO production, contributing to its vasodilatory effects. aginganddisease.org Furthermore, NBP treatment has been associated with the upregulation of eNOS expression, which can enhance arteriogenesis after stroke. aginganddisease.org

Research in this area may involve assessing NO levels and measuring eNOS protein expression through techniques like Western blot. aginganddisease.orgresearchgate.net

Impact on Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to hypoxia, including the induction of genes involved in angiogenesis, such as VEGF. nih.govmdpi.comnih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of target genes that facilitate adaptation to low oxygen levels. mdpi.comnih.gov NBP has been shown to increase the expression of HIF-1α. aginganddisease.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net

The upregulation of HIF-1α by NBP is considered a mechanism that contributes to the increased expression of downstream angiogenic factors like VEGF, thereby promoting angiogenesis and improving blood supply to ischemic areas. researchgate.netfrontiersin.orgnih.gov

Studies investigating the impact of NBP on HIF-1α commonly use Western blot and immunostaining to measure HIF-1α protein levels. researchgate.netfrontiersin.org

Here is a summary table of the mechanistic effects discussed:

| Mechanism | Key Markers/Factors Involved | Observed Effect of NBP/10-OH-NBP |

| Activation of Akt/mTOR Signaling | Phosphorylated Akt, Phosphorylated mTOR | Increased phosphorylation nih.govresearchgate.net |

| Regulation of Autophagy Markers | LC3-I, LC3-II, p62, Beclin1 | Decreased LC3-II/LC3-I ratio, Increased p62 (in some contexts), Decreased Beclin1 nih.govresearchgate.netnih.govresearchgate.net |

| Promotion of Angiogenesis & Collateraliogenesis | Promoted aginganddisease.orgresearchgate.netnih.gov | |

| Upregulation of VEGF | VEGF | Increased expression aginganddisease.orgnih.goveuropeanreview.orgbjbms.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org |

| Modulation of Angiopoietin-1 | Ang-1 | Increased expression aginganddisease.orgresearchgate.net |

| Influence on Nitric Oxide Production and eNOS Expression | NO, eNOS | Increased NO production, Increased eNOS expression aginganddisease.org |

| Impact on HIF-1α | HIF-1α | Increased expression aginganddisease.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net |

Neurogenesis and Synaptic Plasticity Enhancement

Studies on NBP have indicated its capacity to promote neurogenesis and enhance synaptic plasticity, processes crucial for neuronal function and recovery following injury.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

NBP has been shown to increase the transcription and levels of Brain-Derived Neurotrophic Factor (BDNF) wikipedia.orgcsic.esmedchemexpress.commedchemexpress.cnnih.gov. BDNF is a key neurotrophic factor known to support the development of immature neurons, enhance the survival and synaptic plasticity of adult neurons, and offer protection against conditions like depression and anxiety wikipedia.orgcsic.es. In models of vascular dementia and epilepsy, NBP treatment has been associated with elevated BDNF expression in the hippocampus, suggesting a role in improving cognitive function and alleviating behavioral comorbidities medchemexpress.commedchemexpress.cnnih.govresearchgate.net. The mechanism may involve NBP-mediated activation of pathways such as the PKA/BDNF/CREB and BDNF/TrkB/PI3K/AKT pathways nih.gov. BDNF is also known to participate in long-term memory formation and is important for maintaining learning, memory, and regulating synaptic plasticity researchgate.net.

Impact on Synaptic Proteins (e.g., PSD95, GAD65/67)

NBP's protective role may involve restoring the expression of synaptic proteins, including postsynaptic density protein 95 (PSD-95) and glutamic acid decarboxylase 65/67 (GAD65/67) wikipedia.orgcsic.esmedchemexpress.commedchemexpress.cn. PSD-95 is a scaffold protein critical for synaptic maturation, stability, strength, and plasticity wikipedia.orgcsic.es. GAD65/67 are key enzymes involved in the synthesis of GABA, an important neurotransmitter for synaptic function wikipedia.orgcsic.es. Studies in epileptic mouse models have shown that NBP treatment can reverse the decreased expression levels of PSD-95 and GAD65/67 observed in the brain, which may contribute to the amelioration of cognitive impairment and the anti-epileptic effect medchemexpress.commedchemexpress.cn. Reduced levels of PSD95 are correlated with learning and memory deficits nih.gov.

Modulation of Klotho Expression

NBP treatment has been found to increase the transcription and mRNA levels of Klotho wikipedia.orgcsic.esmedchemexpress.commedchemexpress.cnnih.gov. Klotho is recognized as a neuroprotective factor that can improve cognitive and/or mental behavior wikipedia.orgcsic.es. Its downregulation has been implicated in neurodegenerative disorders and inflammation nih.gov. By increasing Klotho expression, NBP may contribute to its therapeutic effects on conditions with cognitive and psychological impairments medchemexpress.commedchemexpress.cnnih.gov.

Metabolic Reprogramming and Ferroptosis Inhibition

NBP has demonstrated effects on metabolic processes and the inhibition of ferroptosis, particularly in the context of ischemic injury.

Improvement of Energy Supply in Ischemic Conditions

Research indicates that NBP can play a therapeutic role in improving energy supply during ischemia-reperfusion injury. Under ischemic conditions, there is a significant reduction in glucose and oxygen supply, leading to insufficient energy production. Studies using spatial metabolomics in cerebral ischemia-reperfusion mouse models have suggested that NBP may enhance energy supply by modulating pathways such as the citrate cycle and pyruvate metabolism, which are essential for energy provision. This could involve promoting aerobic oxidation, possibly by enhancing mitochondrial function. NBP has been shown to improve mitochondrial morphology and function following ischemia/reperfusion.

Reduction of Lactic Acid Accumulation

Ischemic conditions can lead to excessive anaerobic glycolysis and the accumulation of lactic acid, contributing to pH changes and tissue damage. NBP has been shown to mitigate lactic acid accumulation. By potentially promoting aerobic oxidation and enhancing mitochondrial function, NBP may help to reduce the reliance on anaerobic glycolysis and subsequently decrease lactic acid levels. Quantitative analysis in mouse models has shown a significant downregulation of lactic acid levels following NBP treatment.

Ferroptosis Inhibition

Ferroptosis, a form of iron-dependent programmed cell death, contributes to the pathology of ischemic stroke. NBP has been shown to inhibit ferroptosis in models of cerebral ischemia-reperfusion injury. Studies suggest that NBP's anti-ferroptotic effects may be mediated through various mechanisms, including the regulation of pathways such as SLC7A11/GSH/GPX4 and the activation of the Nrf2/HO-1 signaling pathway, which is known for its antioxidative and cytoprotective properties. NBP treatment has been shown to reduce lipid peroxidation, iron accumulation, and mitochondrial damage associated with ferroptosis. The anti-ferroptotic effects of NBP have been observed both in vivo and in vitro.

Inhibition of Unsaturated Fatty Acid Biosynthesis.

Studies investigating the mechanisms of action of NBP have indicated its potential role in modulating metabolic pathways, including the biosynthesis of unsaturated fatty acids. Research in a cerebral ischemia-reperfusion mouse model suggested that NBP could play a therapeutic role by improving unsaturated fatty acid biosynthesis during the process of ischemia-reperfusion injury. wikipedia.org This finding highlights a potential metabolic target through which NBP may exert its neuroprotective effects in the context of ischemic stroke. wikipedia.org

Attenuation of Lipid Reactive Oxygen Species Levels.

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a significant contributor to neuronal damage in various neurological disorders. Research has demonstrated that NBP exhibits antioxidant properties, which include the attenuation of lipid reactive oxygen species levels. nih.govcsic.es Studies have shown that NBP can reduce oxidative damage by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reducing the production of ROS. This effect has been observed in various experimental models, including in vitro models of ischemic stroke and in vivo models of neurological conditions. The ability of NBP to mitigate lipid peroxidation and reduce ROS levels is considered a key mechanism contributing to its neuroprotective effects.

Preclinical Research Models and Methodologies for Mechanistic Studies

Preclinical research into the neuropharmacological mechanisms of 10-OH-NBP and NBP heavily relies on a variety of models, particularly in vivo rodent models that mimic key aspects of human neurological conditions. These models allow for the investigation of the compounds' effects on complex biological systems and the elucidation of underlying mechanisms of action.

In Vivo Rodent Models of Neurological Conditions

Rodent models are widely used in neuropharmacological research due to their genetic tractability, relatively low cost, and physiological similarities to humans in many neurological processes. Different models are employed to study the effects of this compound and NBP on specific neurological conditions and their associated pathologies.

Cerebral ischemia, a condition resulting from reduced blood flow to the brain, is commonly modeled in rodents to study stroke and related injuries. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used technique to induce focal cerebral ischemia. Both transient and permanent MCAO models have been employed in studies investigating NBP. Ischemia-reperfusion injury models, which simulate the restoration of blood flow after a period of ischemia, are also frequently utilized. wikipedia.org These models allow researchers to assess the effects of NBP and its metabolites on infarct volume, neurological deficits, blood-brain barrier integrity, and various molecular pathways involved in ischemic damage and recovery. Studies using these models have provided evidence for NBP's neuroprotective effects, including reducing neuronal apoptosis and improving neurological function.

| Model Type | Species | Key Outcomes Measured | Relevant Citations |

| Middle Cerebral Artery Occlusion | Mouse | Neurological deficits, infarct volume, neurovascular inflammation, functional recovery | |

| Middle Cerebral Artery Occlusion | Rat | Neurological deficit score, neuronal apoptosis, blood-brain barrier permeability | |

| Ischemia-Reperfusion Injury | Mouse | Ischemic area, physical function, metabolic alterations, mitochondrial morphology | wikipedia.org |

| Ischemia-Reperfusion Injury | Rat | Neuronal cell injury, inflammatory mediators, cell apoptosis | |

| Photothrombosis-induced Ischemia | Mouse | Neurological deficits, motor function recovery |

Preclinical research on the potential of NBP in treating neurodegenerative diseases has utilized various rodent models that recapitulate aspects of these complex conditions. Transgenic mouse models of Alzheimer's disease (AD), such as APP/PS1 mice and 3xTg mice, have been employed to investigate the effects of NBP on AD-like pathology, including cognitive impairment and neuronal loss. These models allow for the study of mechanisms related to amyloid-beta accumulation, tau phosphorylation, and synaptic dysfunction. Additionally, models of Parkinson's disease (PD), such as those induced by lipopolysaccharide (LPS) in mice and rats, have been used to explore NBP's effects on dopaminergic neuron loss and motor deficits. csic.es

| Disease Model Type | Induction Method/Model | Species | Key Outcomes Measured | Relevant Citations |

| Alzheimer's Disease | Transgenic models (e.g., APP/PS1, 3xTg mice) | Mouse | Cognitive impairment, neuronal loss, synaptic dysfunction | |

| Parkinson's Disease | LPS-induced model | Mouse, Rat | Dopaminergic neuron loss, motor deficits, neuroinflammation, MAPK pathways | csic.es |

| Neurodegenerative Diseases (General) | Various cell and animal models (as reviewed) | Multiple | Inflammatory reaction, mitochondrial oxidative stress, apoptosis, protein deposition | csic.es |

Epilepsy, a neurological disorder characterized by recurrent seizures, is studied using various experimental models to understand the underlying mechanisms and evaluate potential therapies. The pilocarpine-induced chronic epilepsy model in rodents is a widely used model that mimics features of temporal lobe epilepsy in humans. This model involves inducing status epilepticus, which leads to chronic spontaneous recurrent seizures and associated cognitive and behavioral comorbidities. Studies using this model have investigated the effects of NBP on seizure severity, neuronal loss, neurogenesis, and the expression of synaptic proteins. Other epilepsy models, such as pentylenetetrazol (PTZ)-induced seizures and 4-aminopyridine (4-AP) induced epileptiform activity in hippocampal slices, have also been utilized to study the anticonvulsant effects and mechanisms of NBP.

| Epilepsy Model Type | Induction Method/Model | Species | Key Outcomes Measured | Relevant Citations |

| Chronic Epilepsy | Pilocarpine-induced | Mouse, Rat | Seizure severity, neuronal loss, cognitive/emotional impairments, synaptic proteins | |

| Acute Epileptic Seizure | Pentylenetetrazol (PTZ)-induced | Rat | Seizure severity | |

| Epileptiform Activity (in vitro) | 4-Aminopyridine (4-AP) in hippocampal slices | Rat | Neuronal hyperexcitability, AMPA currents |

Depression Models (e.g., LPS-Induced Rat Model)

Inflammation is increasingly recognized as a significant factor in the pathological mechanisms of depression. thegoodscentscompany.com Studies utilizing lipopolysaccharide (LPS)-induced rat models of depression have investigated the effects of NBP on depressive-like behaviors and associated mechanistic pathways. NBP treatment has been shown to attenuate LPS-induced abnormal behavior in rats. ctdbase.org Mechanistically, NBP reduced the inflammatory response in these models, evidenced by inhibited expression of pro-inflammatory cytokines such as IL-1β and IL-6. ctdbase.org This anti-inflammatory action is linked to the downregulation of the NF-κB signaling pathway. ctdbase.org

Furthermore, NBP counteracted LPS-induced oxidative reactions in the hippocampus of rats. ctdbase.org This effect is associated with the enhancement of Nrf2-targeted signals, leading to increased transcription of antioxidant enzymes and a decrease in malondialdehyde (MDA) production. ctdbase.org NBP also inhibited LPS-induced neuronal apoptosis in the rat brain, indicated by decreased production of the apoptosis marker Caspase-3 and findings from TUNEL assays. ctdbase.org

Metabolomics approaches, such as UPLC-MS, have been employed to investigate the metabolic changes in the hippocampus of LPS-induced depressive rats and the impact of NBP intervention. thegoodscentscompany.com These studies aim to identify metabolite biomarkers and understand how NBP influences metabolic networks and pathways related to depression pathogenesis. thegoodscentscompany.com Analysis of differentially expressed metabolites in LPS-induced depression models revealed alterations primarily related to amino acid, lipid, energy, and oxidative stress metabolism, which were influenced by NBP treatment. thegoodscentscompany.com

Below is a summary of key mechanistic findings in LPS-induced depression models:

| Mechanism Investigated | Key Findings in LPS-Induced Rat Model with NBP Treatment | Relevant Pathways/Markers |

| Anti-inflammatory effects | Reduced inflammatory response | Inhibition of NF-κB pathway, decreased IL-1β and IL-6 expression |

| Anti-oxidative stress effects | Reduced oxidative reactions in hippocampus | Enhanced Nrf2-targeted signals, increased antioxidant enzymes, decreased MDA |

| Anti-apoptotic effects | Inhibited neuronal apoptosis | Decreased Caspase-3 production, reduced TUNEL-positive cells |

| Metabolic alterations | Influenced disturbed metabolic pathways | Affects amino acid, lipid, energy, and oxidative stress metabolism (identified via UPLC-MS metabolomics) |

In Vitro Cell Culture Models (e.g., Neuronal Cultures, Endothelial Cells, Neural Stem Cells)

In vitro studies using various cell culture models have provided insights into the direct cellular mechanisms of NBP and its metabolites.

In cortical neuronal cultures, NBP has demonstrated cytoprotective effects. It attenuated serum deprivation-induced neuronal apoptosis and reduced the production of reactive oxygen species (ROS). csic.es NBP also shows beneficial effects in attenuating β-amyloid-induced cell death in neuronal cultures. csic.es The neuroprotective mechanism in neuronal cells involves the mitochondrial apoptotic pathway, with NBP inhibiting mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). csic.es Studies also suggest involvement of the Akt pathway in inhibiting neuronal apoptosis.

NBP exhibits protective effects on neural stem cells (NSCs). In a study examining hydrogen peroxide (H2O2)-induced neuronal injury, NBP was found to increase the proliferation of NSCs, potentially through the upregulation of cyclin D1 and involvement of the PI3K/Akt signaling pathway.

Cerebral vascular endothelial cells play a critical role in neurovascular function and are affected during neurological conditions like stroke. NBP has been shown to directly target cerebral vascular endothelial cells, inhibiting the activation of vascular inflammation and helping to preserve blood-brain barrier (BBB) integrity. In vitro models of oxygen-glucose deprivation/reperfusion (OGD/R) in endothelial cells have shown that NBP treatment can inhibit cell death and modulate endothelial cell activation. NBP has been reported to upregulate tight junction proteins like ZO-1 and occludin, which are crucial for BBB integrity. The protective effect on tight junction proteins may be partly attributed to reduced ROS generation.

Notably, this compound, a major circulating metabolite of NBP, has been reported to have a greater ability to cross the blood-brain barrier compared to NBP. ctdbase.org Studies in endothelial cells suggest that this compound retains the effects on SIRT3 observed with NBP, indicating its potential contribution to the protective mechanisms in the neurovascular unit. ctdbase.org

Key findings from in vitro cell culture models are summarized below:

| Cell Type | Key Findings with NBP/10-OH-NBP Treatment | Relevant Mechanisms/Markers |

| Cortical Neurons | Attenuated apoptosis and ROS production; protected against Aβ toxicity | Inhibition of mitochondrial apoptotic pathway, reduced Caspase-3, cytochrome c, AIF; involvement of Akt pathway |

| Neural Stem Cells | Increased proliferation | Upregulation of cyclin D1, involvement of PI3K/Akt pathway |

| Endothelial Cells | Inhibited cell death, modulated activation, preserved BBB integrity | Upregulation of ZO-1 and occludin, reduced ROS generation; this compound retains effects on SIRT3 |

| Endothelial Progenitor Cells | Increased levels observed (clinical study with NBP) | May contribute to vascular regeneration |

Molecular and Biochemical Assays for Mechanistic Elucidation (e.g., Western Blot, RT-qPCR, TUNEL Assay)

A variety of molecular and biochemical techniques are routinely employed to dissect the mechanisms of action of NBP and its metabolites at the cellular level.

Western blot analysis is widely used to quantify the expression levels of key proteins involved in various cellular processes. This technique has been instrumental in demonstrating NBP's effects on apoptosis-related proteins such as Bax, Bcl-2, cytochrome c, active caspase-3, and caspase-9, revealing its anti-apoptotic activity. ctdbase.orgcsic.es Western blot has also been used to investigate the impact of NBP on inflammatory pathways by examining proteins like those in the NF-κB and JNK pathways. ctdbase.orgcsic.es Furthermore, this assay helps evaluate NBP's influence on BBB integrity by measuring the expression of tight junction proteins like ZO-1, occludin, and claudin-5. Changes in growth factors such as VEGF and Ang-1 following NBP treatment have also been assessed using Western blot.

RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) is utilized to measure the mRNA expression levels of specific genes, providing insights into transcriptional regulation. This technique has been applied to assess the effect of NBP on the transcription of antioxidant enzymes and pro-inflammatory cytokines like IL-1β and IL-6, complementing findings from protein-based assays. ctdbase.org

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis. This assay has been frequently used in studies to quantify the number of apoptotic cells in brain tissue and cell cultures following various insults and NBP treatment, directly demonstrating NBP's ability to reduce neuronal apoptosis. ctdbase.orgcsic.es

These molecular and biochemical assays, often used in combination, provide robust evidence for the mechanistic actions of NBP, including its roles in modulating inflammation, oxidative stress, apoptosis, and maintaining BBB integrity.

Summary of common molecular and biochemical assays:

| Assay Technique | Purpose in NBP/10-OH-NBP Research | Examples of Targets/Markers |

| Western Blot | Protein expression analysis | Bax, Bcl-2, Caspase-3, Caspase-9, Cytochrome c, NF-κB, JNK, ZO-1, Occludin, Claudin-5, VEGF, Ang-1 |

| RT-qPCR | Gene expression analysis | mRNA levels of antioxidant enzymes, IL-1β, IL-6 |

| TUNEL Assay | Detection of apoptosis | Quantification of apoptotic cells with DNA fragmentation |

Metabolomics and Spatial Metabolic Analysis Techniques (e.g., UPLC-Q-TOF-MS, AFADESI-MSI, SM)

Metabolomics, the comprehensive study of metabolites within a biological system, provides a global view of metabolic alterations in response to disease or treatment. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have been applied to analyze metabolic profiles in the context of NBP research. thegoodscentscompany.com

UPLC-Q-TOF-MS based metabolomics has been used to identify differentially expressed metabolites in the hippocampus of LPS-induced depressive rats treated with NBP. thegoodscentscompany.com This approach, combined with multivariate statistical analysis, helps in discovering metabolite biomarkers and understanding the impact of NBP on metabolic pathways related to the disease pathogenesis, such as those involving amino acid, lipid, energy, and oxidative stress metabolism. thegoodscentscompany.com

Spatial metabolic analysis techniques, such as Air Flow-Assisted Desorption Electrospray Ionization-Mass Spectrometry Imaging (AFADESI-MSI) and Spatial Metabolomics (SM), offer the capability to visualize the distribution of metabolites within tissues and analyze spatially resolved metabolic changes. These techniques are particularly valuable for studying heterogeneous tissues like the brain and understanding how drug treatment affects specific regions.

AFADESI-MSI and SM have been employed to investigate the spatial alterations of small-molecule metabolites in cerebral ischemia-reperfusion mouse models treated with NBP. This allows researchers to observe how NBP influences metabolic profiles in different areas of the injured brain. Studies using these techniques have indicated that NBP may exert protective effects by modulating pathways such as the citrate cycle, pyruvate metabolism, autophagy, and unsaturated fatty acid biosynthesis. These findings suggest that NBP plays a role in improving energy supply and reducing the accumulation of detrimental metabolites in ischemic tissue.

Summary of metabolomics and spatial metabolic analysis techniques:

| Technique | Application in NBP Research | Insights Gained |

| UPLC-Q-TOF-MS Metabolomics | Profiling metabolite changes in tissues/biofluids | Identification of metabolite biomarkers, understanding affected metabolic pathways (e.g., amino acid, lipid, energy, oxidative stress) |

| AFADESI-MSI / Spatial Metabolomics (SM) | Spatially resolved metabolic analysis in tissues | Visualization of metabolite distribution, understanding regional metabolic alterations and NBP's influence on pathways (e.g., citrate cycle, pyruvate metabolism, autophagy, unsaturated fatty acid biosynthesis) |

Network Pharmacology and Molecular Docking Approaches for Target Prediction

Network pharmacology and molecular docking are computational approaches used to predict potential drug targets and elucidate the complex interactions between a drug and biological systems.

Network pharmacology analysis has been applied to investigate the pharmacological mechanisms of NBP in various conditions. This approach involves identifying potential targets of NBP and integrating them with disease-related genes to construct interaction networks. By analyzing these networks, researchers can predict key targets and pathways through which NBP exerts its therapeutic effects. For instance, network pharmacology has been used to identify common targets between NBP and diseases like delayed encephalopathy after acute carbon monoxide poisoning, suggesting potential mechanisms involving these shared targets. Enrichment analysis of predicted targets can reveal associated Gene Ontology (GO) entries and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, providing a broader understanding of the biological processes influenced by NBP.

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (like NBP or this compound) and a target protein. This approach helps to validate the potential targets identified through network pharmacology and provides atomic-level details of the drug-target interaction. Molecular docking studies have shown that NBP can have good docking activity with predicted key targets, supporting the computational predictions of its mechanisms of action.

These computational methods complement experimental studies by providing a systematic way to predict and prioritize potential targets and pathways for further investigation, contributing to a more comprehensive understanding of the neuropharmacological effects of NBP.

Summary of network pharmacology and molecular docking approaches:

| Approach | Application in NBP Research | Contribution to Mechanistic Understanding |

| Network Pharmacology | Identifying potential drug targets and associated pathways by integrating drug targets and disease genes | Prediction of key targets and pathways, understanding multi-target effects and biological processes influenced by NBP |

| Molecular Docking | Predicting binding interactions between NBP/10-OH-NBP and target proteins | Validation of predicted targets, providing insights into binding affinity and interaction modes at the molecular level |

Analytical Methodologies for 10-oh-nbp Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating 10-OH-NBP from complex biological matrices and other endogenous or exogenous compounds before detection. Coupling chromatography with mass spectrometry provides high sensitivity and specificity for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound. This method offers high sensitivity and selectivity, making it suitable for quantifying the compound in biological samples such as plasma and brain homogenate.